molecular formula C10H11BrO B1295059 (4-Bromophenyl)(cyclopropyl)methanol CAS No. 70289-39-3

(4-Bromophenyl)(cyclopropyl)methanol

Cat. No.: B1295059
CAS No.: 70289-39-3
M. Wt: 227.1 g/mol
InChI Key: PLVQKMYLBFYJHT-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(cyclopropyl)methanol is an organic compound with the molecular formula C10H11BrO It features a bromophenyl group attached to a cyclopropylmethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenyl)(cyclopropyl)methanol typically involves a multi-step process. One common method starts with 1-bromo-4-iodobenzene, which reacts with isopropyl magnesium chloride-lithium chloride complex in tetrahydrofuran at -20°C under an inert atmosphere. This reaction is followed by the addition of cyclopropanecarboxaldehyde, resulting in the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar laboratory procedures but scaled up with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions: (4-Bromophenyl)(cyclopropyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Sodium hydride (NaH) or other strong bases can facilitate nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of (4-bromophenyl)(cyclopropyl)ketone.

    Reduction: Formation of (4-phenyl)(cyclopropyl)methanol.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Bromophenyl)(cyclopropyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromophenyl)(cyclopropyl)methanol involves the formation of a cyclopropylmethyl bromide anion, which is stabilized by the presence of the methanol solvent. This anion then reacts with various substrates to form the desired products. The molecular targets and pathways involved are still under investigation, but its reactivity with nucleophiles and electrophiles is a key aspect of its mechanism.

Comparison with Similar Compounds

    (4-Bromophenyl)methanol: Lacks the cyclopropyl group, making it less sterically hindered.

    (Cyclopropyl)methanol: Lacks the bromophenyl group, resulting in different reactivity.

    (4-Phenyl)(cyclopropyl)methanol: Similar structure but without the bromine atom, affecting its chemical properties.

Uniqueness: (4-Bromophenyl)(cyclopropyl)methanol is unique due to the combination of the bromophenyl and cyclopropyl groups, which confer distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

IUPAC Name

(4-bromophenyl)-cyclopropylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7,10,12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVQKMYLBFYJHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10990504
Record name (4-Bromophenyl)(cyclopropyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10990504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70289-39-3
Record name 4-Bromo-α-cyclopropylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70289-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Bromo-alpha-cyclopropylbenzyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070289393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-Bromophenyl)(cyclopropyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10990504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-bromo-α-cyclopropylbenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.747
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Solution of cyclopropyl magnesium bromide is prepared from cyclopropyl bromide (12 g, 0.099 mol) and magnesium turnings (3.0 g, 0.123 mol) in tetrahydrofuran (60 mL) by using standard Grignard reaction procedure. This reagent solution is cooled to 5° C. and a solution of 4-bromobenzaldehyde (15.0 g, 0.081 mol) in tetrahydrofuran (30 mL) is added to it over a period of 15 minute at 10-15° C. The reaction mixture is treated with aqueous ammonium chloride solution and extracted with ethyl acetate (50 mL). The organic layer is concentrated under reduced pressure and the residue is purified by column chromatography (silica gel 230-400 mesh) to give (4-bromophenyl)-cyclopropylmethanol.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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